molecular formula C14H21N3S B11088235 N-cyclohexyl-1-(4-methylphenyl)hydrazinecarbothioamide

N-cyclohexyl-1-(4-methylphenyl)hydrazinecarbothioamide

Cat. No.: B11088235
M. Wt: 263.40 g/mol
InChI Key: BMZFXXOARJTKRV-UHFFFAOYSA-N
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Description

3-AMINO-1-CYCLOHEXYL-3-(4-METHYLPHENYL)THIOUREA is an organic compound with a complex structure that includes an amino group, a cyclohexyl group, and a thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-AMINO-1-CYCLOHEXYL-3-(4-METHYLPHENYL)THIOUREA typically involves the reaction of cyclohexyl isothiocyanate with 4-methylphenylamine in the presence of a base. The reaction is carried out under mild conditions, often at room temperature, to yield the desired thiourea derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-AMINO-1-CYCLOHEXYL-3-(4-METHYLPHENYL)THIOUREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea moiety to corresponding amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

3-AMINO-1-CYCLOHEXYL-3-(4-METHYLPHENYL)THIOUREA has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition and protein interactions.

    Industry: It may be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-AMINO-1-CYCLOHEXYL-3-(4-METHYLPHENYL)THIOUREA involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    1-CYCLOHEXYL-3-(4-METHYLPHENYL)THIOUREA: Lacks the amino group, which may affect its reactivity and applications.

    3-AMINO-1-CYCLOHEXYL-3-(PHENYL)THIOUREA: Similar structure but without the methyl group on the phenyl ring.

Uniqueness

3-AMINO-1-CYCLOHEXYL-3-(4-METHYLPHENYL)THIOUREA is unique due to the presence of both the amino group and the methyl-substituted phenyl ring

Properties

Molecular Formula

C14H21N3S

Molecular Weight

263.40 g/mol

IUPAC Name

1-amino-3-cyclohexyl-1-(4-methylphenyl)thiourea

InChI

InChI=1S/C14H21N3S/c1-11-7-9-13(10-8-11)17(15)14(18)16-12-5-3-2-4-6-12/h7-10,12H,2-6,15H2,1H3,(H,16,18)

InChI Key

BMZFXXOARJTKRV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(C(=S)NC2CCCCC2)N

Origin of Product

United States

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